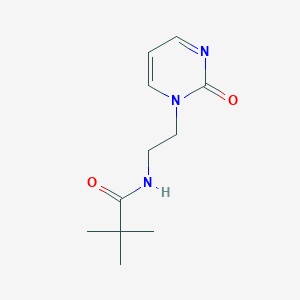

![molecular formula C17H15Cl2N5OS B2505312 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide CAS No. 899754-83-7](/img/structure/B2505312.png)

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . These compounds often have interesting biological activities, which makes them a focus of research in medicinal chemistry .

Molecular Structure Analysis

The compound likely contains a 1,2,4-triazole ring, which is a type of heterocycle. It also appears to have chlorophenyl and methylphenyl groups attached to it .Physical And Chemical Properties Analysis

Based on similar compounds, we can expect that it might have a relatively high melting point and may be solid at room temperature .Aplicaciones Científicas De Investigación

Antimicrobial Agents Synthesis

Research efforts have led to the synthesis of formazans from Mannich base derivatives as potential antimicrobial agents. These studies demonstrate moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Vibrational Spectroscopic Signatures

Another study focused on characterizing the vibrational signatures of antiviral active molecules similar to the compound . This research utilized Raman and Fourier transform infrared spectroscopy, alongside density functional theory, to explore molecular stability through stereo-electronic interactions (Jenepha Mary et al., 2022).

Radiosynthesis for Metabolic Studies

Radiosynthesis methods have been developed for compounds like acetochlor, a chloroacetanilide herbicide, to study their metabolism and mode of action, showcasing the utility of such compounds in agricultural chemistry (Latli & Casida, 1995).

Synthesis of Sulfanilamide Derivatives

N-substituted sulfanilamide derivatives have been synthesized and characterized, demonstrating a range of thermal and antimicrobial properties, though not showing significant antibacterial activity or antifungal activity. This illustrates the compound's relevance in developing new chemical entities with potential bioactivity (Lahtinen et al., 2014).

Central Nervous System (CNS) Depressant Activity

Further studies have explored the synthesis of Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and their CNS depressant activity, highlighting the potential therapeutic applications of these compounds (Bhattacharjee et al., 2011).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Other triazole compounds have been found to interfere with the synthesis of certain biomolecules, which could potentially disrupt various biochemical pathways .

Pharmacokinetics

Based on its molecular weight and other physicochemical properties, it is predicted to have reasonable bioavailability .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N5OS/c1-10-6-7-11(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)18/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBIJKAPOMEGIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperidin-3-ol](/img/structure/B2505236.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)

![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)

![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2505241.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)